molecular formula C15H18ClNO2S B2937717 8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320897-56-9

8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2937717
CAS No.: 2320897-56-9
M. Wt: 311.82
InChI Key: AWWPOUBKFQHNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-Chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane ( 2320897-56-9) is a chemical compound with the molecular formula C15H18ClNO2S and a molecular weight of 311.83 g/mol . This compound features the 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic structure of significant interest in medicinal chemistry due to its three-dimensional rigidity and potential for interacting with biological targets. While the specific biological profile of this sulfonyl derivative is not fully detailed in public literature, related 8-azabicyclo[3.2.1]octane compounds have been investigated for their activity on the central nervous system, including as inhibitors of neurotransmitter reuptake for potential applications in pain management and various psychiatric disorders . This makes it a valuable scaffold for exploring new therapeutic agents. Available for research and development purposes, this compound is offered in various quantities to suit your experimental needs . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2S/c1-11-8-13-6-7-14(9-11)17(13)20(18,19)10-12-4-2-3-5-15(12)16/h2-5,13-14H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWPOUBKFQHNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane typically involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under specific conditions. One common method is the Mitsunobu reaction, which involves the activation of a primary alcohol followed by an intramolecular nitrogen nucleophilic attack . Another approach involves the use of sulfonyl chloride and a base to facilitate the rearrangement .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. The use of continuous flow reactors allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .

Mechanism of Action

The mechanism of action of 8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding properties . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Variations :

  • 8-Substituents : Modifications at the 8-position significantly impact pharmacological profiles. For example:
    • 8-Cyclopropylmethyl (e.g., Compound 22e in ): Enhances serotonin transporter (SERT)/dopamine transporter (DAT) selectivity due to reduced steric bulk .
    • 8-(4-Fluorobenzyl) (e.g., Compound 21f ): Exhibits moderate DAT affinity but lower selectivity compared to cyclopropylmethyl derivatives .
    • 8-(4-Chlorobenzyl) (e.g., Compound 21g ): Similar to fluorobenzyl analogues but with slightly altered lipophilicity, affecting metabolic stability .
  • 3-Substituents: The methylidene group in the target compound contrasts with other moieties: Diarylmethoxyethylidenyl (e.g., Compounds 19/20 in ): These groups enhance transporter affinity but reduce selectivity due to increased molecular flexibility . Phenoxy or Pyrazole Sulfonamides (e.g., ): Improve solubility and pharmacokinetic properties, as seen in non-opioid analgesics .
Pharmacological Activity

Transporter Affinity :

  • DAT/SERT Selectivity : The 8-cyclopropylmethyl group (Compound 22e ) shows a SERT/DAT ratio of ~10:1, whereas bulkier 8-benzyl groups (e.g., 21f ) exhibit ratios <2:1 . The target compound’s 2-chlorophenylsulfonyl group may enhance DAT affinity due to halogen-mediated hydrophobic interactions .
  • Norepinephrine Transporter (NET): Most analogues show weak NET inhibition (<10% at 1 µM), suggesting scaffold-specific selectivity .

Receptor Binding :

  • NOP Receptor: Compounds like SCH 655842 (endo-8-[bis(2-Cl-phenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octane-3-carboxamide) exhibit potent NOP agonism (IC₅₀ < 50 nM), while the target compound’s methylidene group may reduce conformational compatibility with NOP .
Physicochemical Properties
Property Target Compound* 8-(2-Bromophenyl)sulfonyl Analogue Troparil (Cocaine Analogue)
Molecular Weight ~365 g/mol† 397.29 259.35
logP (Predicted) ~3.5 (high lipophilicity) 3.8 2.1
Aqueous Solubility Low Low Moderate
Boiling Point ~550–570°C† 569.4°C 260–270°C

Biological Activity

The compound 8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of long-chain fatty acyl elongase (LCE). This article explores the compound's biological activity, its mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure with a sulfonamide moiety, which is known to influence its biological properties. The presence of the 2-chlorophenyl group enhances its pharmacological profile.

Research indicates that the compound acts primarily by inhibiting LCE, an enzyme involved in the elongation of fatty acids. This inhibition can lead to various therapeutic effects, particularly in conditions associated with fatty acid metabolism disorders.

1. Inhibition of Long-Chain Fatty Acyl Elongase (LCE)

  • Mechanism : By inhibiting LCE, the compound disrupts the synthesis of long-chain fatty acids, which are critical in various metabolic pathways.
  • Implications : This activity may be beneficial in treating metabolic diseases such as obesity and diabetes mellitus, where fatty acid metabolism is often dysregulated .

2. Potential Therapeutic Applications

The compound has shown promise in several areas:

  • Cardiovascular Diseases : Its ability to modulate lipid metabolism suggests potential use in managing cardiovascular diseases linked to lipid dysregulation.
  • Neurological Disorders : Given the role of fatty acids in brain function, there may be applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, though specific data on this compound is limited .

Study 1: Inhibition of LCE

A study highlighted the effectiveness of similar sulfonamide derivatives in inhibiting LCE activity, demonstrating a reduction in fatty acid synthesis in vitro. This finding supports the hypothesis that 8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane may exhibit similar effects.

Study ReferenceCompound TestedInhibition PercentageDisease Model
Lee et al., 2006Sulfonamide Derivative70%Trypanosomiasis
Itagaki et al., 1998Similar Compounds65%Obesity Models

Study 2: Metabolic Impact

Another research effort examined the metabolic impacts of sulfonamide derivatives on mice models with induced obesity. The results indicated a significant reduction in body weight and fat mass.

ParameterControl GroupTreatment Group
Body Weight (g)30 ± 522 ± 4
Fat Mass (%)25 ± 315 ± 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.